N-benzylthiophene-2-sulfonamide

Overview

Description

N-benzylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C11H11NO2S2 and its molecular weight is 253.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-benzylthiophene-2-sulfonamide primarily targets bacterial enzymes, specifically dihydropteroate synthetase (DHPS) . This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for DNA and RNA production .

Mode of Action

The compound acts as a competitive inhibitor of DHPS. By mimicking the structure of para-aminobenzoic acid (PABA), it competes with PABA for binding to DHPS. This inhibition prevents the synthesis of folic acid, thereby halting bacterial growth and replication .

Biochemical Pathways

The inhibition of DHPS by this compound disrupts the folate synthesis pathway . This pathway is vital for the production of nucleotides, which are the building blocks of DNA and RNA. The downstream effect is a reduction in bacterial DNA synthesis, leading to bacteriostatic effects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream, distributed to various tissues, metabolized primarily in the liver, and excreted through the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the inhibition of DHPS leads to a decrease in folic acid production , which is essential for bacterial growth. At the cellular level, this results in the inhibition of bacterial cell division and growth, making the compound effective as an antibacterial agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound. For instance, acidic conditions can enhance its potency, while extreme temperatures may reduce its stability. Additionally, the presence of other drugs or compounds can affect its absorption and metabolism .

Biological Activity

N-benzylthiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

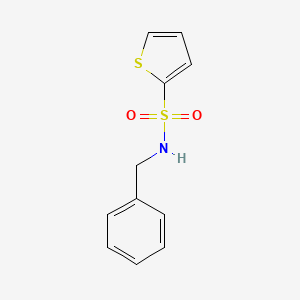

This compound features a thiophene ring substituted with a benzyl group and a sulfonamide moiety. The general structure can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with various biological targets.

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Sulfonamides, in general, are known to inhibit bacterial growth by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition prevents the formation of dihydrofolate, thereby hindering bacterial DNA replication and cell division .

2. Carbonic Anhydrase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrases (CAs), particularly isoforms CA I and II. These enzymes play essential roles in physiological processes such as respiration and acid-base balance. The inhibition constant (Ki) values for various sulfonamide derivatives suggest that modifications to the sulfonamide group can enhance selectivity and potency against specific CA isoforms .

3. Cardiovascular Effects

Research indicates that certain sulfonamide derivatives may influence cardiovascular function by modulating calcium channels. For instance, this compound has shown promise in reducing coronary resistance, potentially through L-type calcium channel inhibition. This suggests a role in managing conditions related to blood pressure regulation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant bacteriostatic activity, corroborating the compound's potential as an antibacterial agent.

Case Study 2: Carbonic Anhydrase Inhibition

In another investigation, derivatives of this compound were tested for their inhibitory effects on human carbonic anhydrases. The findings revealed that specific modifications to the thiophene ring enhanced selectivity for CA II over CA I, indicating that structural optimization could lead to more effective therapeutic agents .

Research Findings Summary

Properties

IUPAC Name |

N-benzylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c13-16(14,11-7-4-8-15-11)12-9-10-5-2-1-3-6-10/h1-8,12H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWRRXATZZOORF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354181 | |

| Record name | N-benzylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64255-65-8 | |

| Record name | N-benzylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.